![molecular formula C15H10ClNOS B258845 3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as '4-CPMI' and is a derivative of isoindolinone.
Aplicaciones Científicas De Investigación
4-CPMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-CPMI is not fully understood. However, it has been suggested that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-CPMI exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-CPMI in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations of using 4-CPMI is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-CPMI. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies could be conducted to investigate the mechanism of action of 4-CPMI and its potential side effects.
Conclusion:
In conclusion, 4-CPMI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 4-CPMI involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization with maleic anhydride. This method yields 4-CPMI as a yellow crystalline solid with a melting point of 240-242°C.
Propiedades
Nombre del producto |
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone |
|---|---|
Fórmula molecular |
C15H10ClNOS |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)19-9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9- |
Clave InChI |
AECRWZOFMGXNHM-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/SC3=CC=C(C=C3)Cl)/NC2=O |
SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
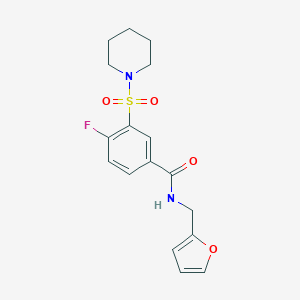
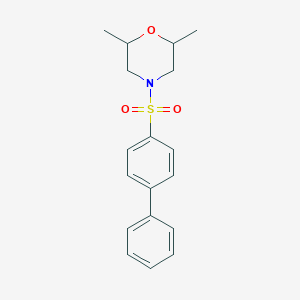
![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
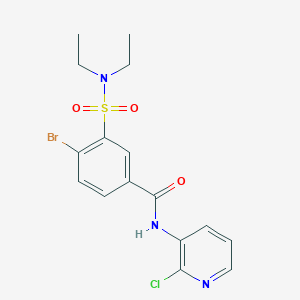
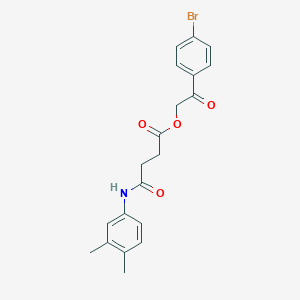
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
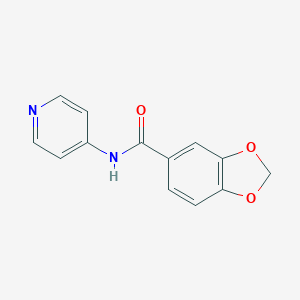
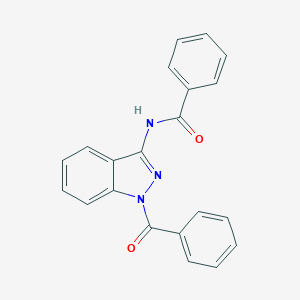
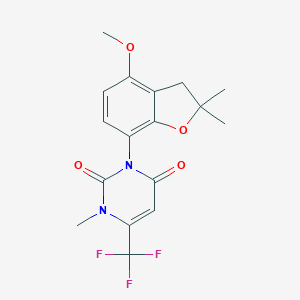
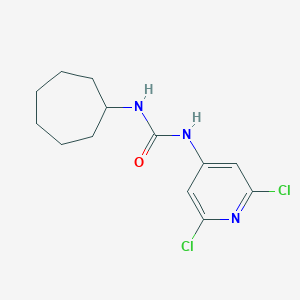
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)